molecular formula C7H11N3O B13143436 2-Ethoxy-6-methylpyrimidin-4-amine

2-Ethoxy-6-methylpyrimidin-4-amine

Cat. No.: B13143436
M. Wt: 153.18 g/mol
InChI Key: IMCPRQGEQMLMIR-UHFFFAOYSA-N
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Description

2-Ethoxy-6-methylpyrimidin-4-amine is an organic compound belonging to the class of aminopyrimidines. It features a pyrimidine ring substituted with an ethoxy group at the 2-position, a methyl group at the 6-position, and an amino group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by selective alkylation to introduce the ethoxy and methyl groups .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis. For instance, the use of anhydrous methanol and dry hydrogen chloride gas in the addition reaction, followed by condensation and cyclization steps, is a known method for synthesizing similar pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrimidine derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .

Scientific Research Applications

2-Ethoxy-6-methylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-ethoxy-6-methylpyrimidin-4-amine

InChI

InChI=1S/C7H11N3O/c1-3-11-7-9-5(2)4-6(8)10-7/h4H,3H2,1-2H3,(H2,8,9,10)

InChI Key

IMCPRQGEQMLMIR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=CC(=N1)N)C

Origin of Product

United States

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